2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid
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Overview
Description
2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a pyridine ring substituted with a cyclopentyloxy group and a methyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the cyclopentyloxy moiety.
Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through palladium-catalyzed borylation reactions using bis(pinacolato)diboron as the boron source.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of 2-(Cyclopentyloxy)-5-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-(Cyclopentyloxy)-5-methylpiperidine.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its role in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid largely depends on its application. In the context of Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in biological applications would depend on the specific bioactive compound synthesized from this intermediate.
Comparison with Similar Compounds
2-(Cyclopentyloxy)pyridine-3-boronic acid: Lacks the methyl group, making it less sterically hindered.
5-Methylpyridine-3-boronic acid: Lacks the cyclopentyloxy group, resulting in different reactivity and solubility properties.
2-(Cyclopentyloxy)-5-methylpyridine: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
Uniqueness: 2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the cyclopentyloxy and boronic acid groups allows for versatile applications in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Properties
IUPAC Name |
(2-cyclopentyloxy-5-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-8-6-10(12(14)15)11(13-7-8)16-9-4-2-3-5-9/h6-7,9,14-15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSINBJHTMBZURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC2CCCC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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